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Quantitative Inhibition Data

The table below summarizes the key biochemical potency data for Ravoxertinib (GDC-0994).

Target
Reported
IC50

Experimental Context Source Type

p90RSK 12 nM In vitro cell-based assay (inhibition of
phosphorylated RSK)

Commercial/Technical
Website [1]

ERK1 1.1 nM Cell-free biochemical assay Commercial/Technical
Website [2]

ERK2 0.3 nM Cell-free biochemical assay Commercial/Technical
Website [2]

The 12 nM IC50 for p90RSK is reported on a website from a chemical supplier that provides research

compounds [1]. This value is widely cited in other commercial and informational contexts. However, within

the search results, this specific datum is not directly present in the available primary research articles

[3]. The most relevant primary study confirms that Ravoxertinib "potently inhibits phospho-p90RSK in

tumor cells" but does not list the specific IC50 value [3].
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Scientific Context & Experimental Evidence

Despite the lack of a primary source for the exact IC50, the relationship between Ravoxertinib and p90RSK

inhibition is well-established scientifically.

RSK as an ERK Substrate: p90RSK is a major downstream effector and direct substrate of ERK1/2.

The primary function of ERK is to phosphorylate and activate a wide array of targets, including RSK
[4] [5] [6]. Therefore, inhibiting ERK upstream is expected to prevent RSK activation.

Experimental Confirmation: Research shows that treatment with Ravoxertinib in BRAF mutant
cancer cells "sharply inhibited cell proliferation and colony formation and induced remarkable G1

phase cell-cycle arrest," effects that are consistent with the suppression of the ERK-RSK signaling
axis [3]. Furthermore, Ravoxertinib has been shown to inhibit the phosphorylation of RSK, which is a

direct marker of its activity [3] [2].

The following diagram illustrates this central signaling pathway and the point of inhibition by Ravoxertinib.
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How to Validate RSK Inhibition in Experiments

For researchers aiming to confirm the biological impact of Ravoxertinib on p90RSK in their models, here

are key experimental protocols based on the cited literature:
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Primary Readout: Western Blot for Phospho-RSK

Methodology: Treat cells with Ravoxertinib at varying concentrations (e.g., 0.1 µM to 1 µM)
for a few hours. Prepare cell lysates and perform Western blotting.

Antibodies: Use an antibody specific for phospho-p90RSK (e.g., at sites like Ser380 or
Thr573, which are linked to its activation) [3]. The same membrane should be probed for total

RSK and actin to confirm equal loading and specific inhibition.
Expected Result: A concentration-dependent decrease in phospho-RSK signal, with little to no

change in total RSK levels, indicates effective pathway inhibition [3].

Functional Cellular Assays

Cell Viability & Proliferation: Use assays like Cell Counting Kit-8 (CCK-8) to measure cell

viability after 3-5 days of daily Ravoxertinib treatment [3].
Colony Formation: Seed cells at low density and treat with Ravoxertinib for 8-15 days.

Colonies are then fixed, stained with crystal violet, and counted. A sharp reduction in colony
formation is a sign of potent anti-proliferative effects [3].

Cell Cycle Analysis: After 24-48 hours of treatment, analyze DNA content using flow
cytometry. Ravoxertinib is reported to induce a G1 phase cell-cycle arrest in sensitive cells

(e.g., those with BRAF mutations) [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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To cite this document: Smolecule. [Ravoxertinib p90RSK inhibition IC50]. Smolecule, [2026]. [Online

PDF]. Available at: [https://www.smolecule.com/products/b548769#ravoxertinib-p90rsk-inhibition-ic50]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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